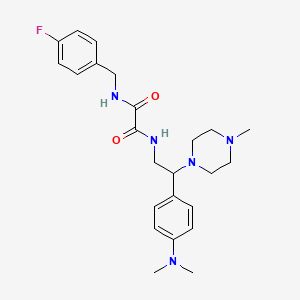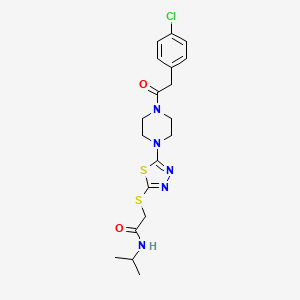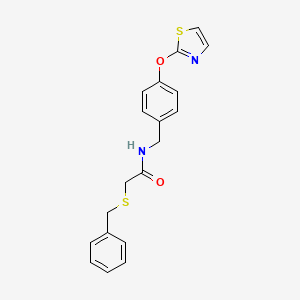![molecular formula C22H21N3O2 B2943430 ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 901044-35-7](/img/structure/B2943430.png)
ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a chemical compound . It is a type of pyrazoloquinoline , a class of compounds that have been synthesized and studied due to their versatility in many significant fields .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves condensation and hydrolysis followed by cyclization . The final compound is yielded with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular formula of ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is C22H21N3O2. In the pyrazoloquinoline structure, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization . The corresponding acids upon these reactions give pyrazoloquinolines which upon substitution yield the final compound .Physical And Chemical Properties Analysis
The molecular weight of ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is 359.429. More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Synthesis and Biological Activity
Compounds within the pyrazolo[4,3-c]quinoline family, including derivatives similar to ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate, have been synthesized and explored for their biological activities. For instance, the efficient synthesis of pyrazole-appended quinolinyl chalcones has demonstrated potential antimicrobial properties, with certain derivatives showing potent activity against bacterial and fungal strains (Prasath et al., 2015). These findings suggest that similar compounds could be explored for their utility in developing new antimicrobial agents.
Antioxidant Properties
Another area of interest is the investigation of the antioxidant properties of pyrazolo[4,3-c]quinoline derivatives. A study on new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones revealed that these compounds exhibit good to high yields of antioxidant activity, underscoring their potential in oxidative stress-related therapeutic applications (Tomassoli et al., 2016).
Chemical Synthesis and Applications
The chemical synthesis of novel quinoline derivatives, including pyrazolo[4,3-c]quinoline-3,4-diones, involves multi-step reactions that yield a variety of compounds with potential applications in material science and as intermediates in the synthesis of more complex molecules. These synthetic pathways offer a foundation for the development of new materials with tailored properties for specific applications (Gomaa & Ali, 2018).
Potential Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents represents another significant area of research. These compounds have been screened for their antibacterial and antifungal activity, highlighting the therapeutic potential of the pyrazolo[4,3-c]quinoline scaffold in developing new antimicrobial drugs (Holla et al., 2006).
将来の方向性
The future directions for research on ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate and related compounds could include further exploration of their synthesis methods , investigation of their interactions with cells , and development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
作用機序
Target of Action
Ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a complex organic molecule with a pyrazoloquinoline structure For instance, quinoline derivatives have been used in the treatment of malaria , and pyrazole derivatives show a broad spectrum of biological activities .
Mode of Action
For example, quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
For instance, quinoline derivatives have been used in the treatment of malaria, affecting the heme detoxification pathway in the malaria parasite .
特性
IUPAC Name |
ethyl 2-(8-ethyl-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-15-10-11-19-17(12-15)22-18(13-23-19)21(16-8-6-5-7-9-16)24-25(22)14-20(26)27-4-2/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMPPGVEDBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)OCC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-ethyl-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)
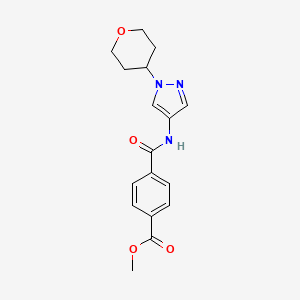
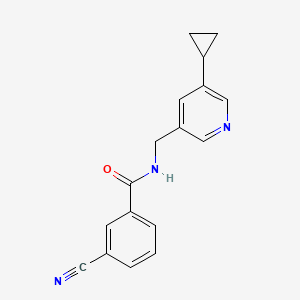
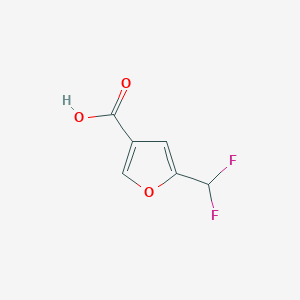
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2943355.png)
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)
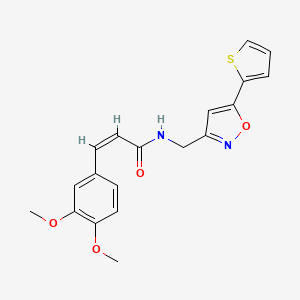
![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)
